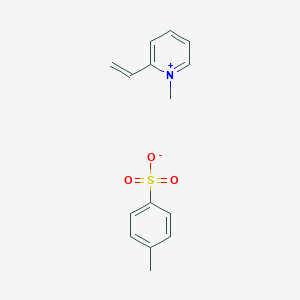
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate, the preparation method involves the reaction of 2-ethenyl-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium salts can undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces pyridine derivatives .
Applications De Recherche Scientifique
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pyridinium salts involves their interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting cellular processes. This interaction can lead to antimicrobial effects by targeting bacterial cell membranes and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium, 1-methyl-3-[[4-[[4-[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]phenyl]-1-oxo-2-propenyl]amino]benzoyl]amino]-, salt with 4-methylbenzenesulfonic acid (1:2) .
- N-(1-Ethoxyvinyl)pyridinium Triflates .
Uniqueness
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific structure and the presence of the 2-ethenyl-1-methyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
Propriétés
Numéro CAS |
13624-14-1 |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Key on ui other cas no. |
13624-14-1 26045-14-7 |
Synonymes |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















